|
REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[Li]CCCC.CN([CH:22]=[O:23])C>C1COCC1>[CH:8]1([C:5]2[CH:6]=[CH:7][C:2]([CH:22]=[O:23])=[CH:3][CH:4]=2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
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|
Name
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|
|
Quantity
|
850 mg
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|
Type
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reactant
|
|
Smiles
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BrC1=CC=C(C=C1)C1CCCCC1
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|
Name
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|
|
Quantity
|
3.1 mL
|
|
Type
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reactant
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|
Smiles
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[Li]CCCC
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|
Name
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|
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Quantity
|
4 mL
|
|
Type
|
solvent
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|
Smiles
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C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
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|
Smiles
|
CN(C)C=O
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|
Control Type
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UNSPECIFIED
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|
Setpoint
|
-78 °C
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Type
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CUSTOM
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|
Details
|
The reaction mixture was stirred for 60 min at −78° C.
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|
Rate
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UNSPECIFIED
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|
RPM
|
0
|
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Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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STIRRING
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|
Details
|
The reaction mixture was then stirred for an additional hour at −78° C.
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Type
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TEMPERATURE
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|
Details
|
warmed to 0° C.
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Type
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CUSTOM
|
|
Details
|
quenched with a saturated NH4Cl solution
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|
Type
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EXTRACTION
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|
Details
|
The mixture was then extracted with ethyl acetate (2×30 mL)
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|
Type
|
DRY_WITH_MATERIAL
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|
Details
|
The combined organic layers were then dried over magnesium sulfate
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|
Type
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FILTRATION
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|
Details
|
filtered
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Type
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CONCENTRATION
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|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified via silica gel column chromatography
|
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 38% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |